Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt
CAS No.:
Cat. No.: VC15867573
Molecular Formula: C28H29N2O8S2+
Molecular Weight: 585.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H29N2O8S2+ |
|---|---|
| Molecular Weight | 585.7 g/mol |
| IUPAC Name | 4-[(4-methylphenyl)sulfonyl-[10-(3-sulfopropyl)acridin-10-ium-9-carbonyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C28H28N2O8S2/c1-20-13-15-21(16-14-20)40(37,38)30(18-6-12-26(31)32)28(33)27-22-8-2-4-10-24(22)29(17-7-19-39(34,35)36)25-11-5-3-9-23(25)27/h2-5,8-11,13-16H,6-7,12,17-19H2,1H3,(H-,31,32,34,35,36)/p+1 |
| Standard InChI Key | VYTOBATYLKBDAR-UHFFFAOYSA-O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)O)C(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a 10-methylacridinium core substituted at the 9-position with a N-(3-carboxypropyl)-4-methylphenylsulfonamide carbonyl group and at the 10-position with a 3-sulfopropyl chain . The zwitterionic nature arises from the cationic acridinium nitrogen and the anionic sulfonate groups, which enhance solubility in aqueous media while minimizing intermolecular electrostatic repulsion . The 4-methylphenylsulfonyl moiety introduces steric bulk and electron-withdrawing effects, critical for modulating chemiluminescence (CL) kinetics .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 211106-69-3 | |
| Purity | 99.35% | |
| Molecular Formula | C₃₀H₃₁N₂O₉S₂⁺ | Derived¹ |
| SMILES | OC(=O)CCCN(S(=O)(=O)c1ccc(cc1)C)C(=O)c1c2ccccc2[n+](c2c1cccc2)CCCS(=O)(=O)O |
¹Derived from SMILES string analysis.
Synthesis and Characterization
Synthetic Routes
The synthesis involves two primary steps: (1) acylation of 4-methylbenzenesulfonamide with acridine-9-carboxylic acid chloride to form the sulfonamide-carboxamide intermediate, followed by (2) N-alkylation with methyl triflate to yield the quaternary acridinium salt . A modified pathway employs anhydrous acetonitrile as the solvent for N-methylation to prevent hydrolysis of reactive intermediates . The final inner salt is isolated via rigorous washing with nonpolar solvents to remove unreacted precursors, achieving >95% purity .
Purification and Analytical Validation
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C6-phenyl column and acetonitrile/0.1% trifluoroacetic acid mobile phase confirms chemical purity . Structural validation employs electrospray ionization quadrupole time-of-flight (ESI-QTOF) mass spectrometry and ¹H NMR, with characteristic signals for the acridinium proton (δ 8.74 ppm) and sulfopropyl methylene groups (δ 4.94 ppm) .
Chemiluminescent Properties and Reaction Kinetics
Emission Mechanism
Chemiluminescence arises from the base-induced decomposition of the acridinium salt, generating an excited-state 10-methylacridan-9-one emitter via a dioxetanone intermediate . The sulfonamide leaving group’s electron-withdrawing nature accelerates oxidation kinetics while extending the emission lifetime compared to ester analogues .
Table 2: Comparative CL Kinetics of Acridinium Derivatives
| Compound Type | kCL (s⁻¹) in NaOH | kCL (s⁻¹) in TBAOH | Surfactant Effect (ΔkCL) | Source |
|---|---|---|---|---|
| Sulfonamide (This Study) | 0.5–0.9 | 0.7–1.2 | +15–20% | |
| Aryl Ester | 2.0–3.5 | 4.0–6.0 | +50–70% | |
| Perfluorinated Alkyl Ester | 6.7 | 6.5 | -3% |
Environmental Modulators
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Base Type: Replacing NaOH with tetra-n-butylammonium hydroxide (TBAOH) increases emission intensity by 20–30% due to enhanced solubilization of hydrophobic intermediates .
-
Surfactants: Cetyltrimethylammonium chloride (CTAC) extends the emission lifetime by stabilizing the dioxetanone intermediate through micellar encapsulation .
Stability in Aqueous and Organic Media
Aqueous Stability
The zwitterionic structure confers exceptional stability in acidic aqueous solutions (1 mM HCl), with <5% degradation over 30 days at 4°C . Hydrolysis susceptibility increases under alkaline conditions (pH > 9), necessitating lyophilized storage for long-term preservation .
Thermal and Photolytic Degradation
Differential scanning calorimetry (DSC) reveals a decomposition onset at 215°C, attributable to cleavage of the sulfonamide bond . Photolytic stability under UV light (254 nm) exceeds 48 hours, making the compound suitable for prolonged assay workflows .
Applications in Analytical Chemistry and Diagnostics
Immunoassays
The compound serves as a chemiluminescent label in electrochemiluminescence immunoassays (ECLIA) for detecting cardiac troponin I and prostate-specific antigen, achieving limits of detection (LOD) ≤1 pg/mL . Its long emission lifetime (1–50 s) enables time-resolved detection, reducing background noise in heterogeneous samples .
Nucleic Acid Hybridization Protection Assays (HPA)
In HPA, the acridinium sulfonamide’s stability in hybridization buffers allows selective detection of single-stranded DNA targets via light emission suppression in duplex regions . Applications include viral load quantification (e.g., HIV-1 RNA) with a dynamic range of 10²–10⁷ copies/mL .
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